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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals using the

Illumina Infinium array platform.

I. Lab Setup and Best Practices
Proper laboratory setup is critical to prevent contamination and ensure high-quality data. The

Infinium assay involves a pre-amplification (pre-amp) and a post-amplification (post-amp)

stage. To prevent cross-contamination, these two areas must be physically separated.

Q1: What are the essential principles for setting up a laboratory for Infinium array experiments?

A1: The cornerstone of a successful Infinium lab setup is the strict physical separation of pre-

amplification (pre-amp) and post-amplification (post-amp) work areas. This is crucial to prevent

contamination of sensitive pre-amp reagents and samples with amplified DNA, which can lead

to inaccurate and unreliable results.[1][2][3] A unidirectional workflow, moving from the pre-amp

to the post-amp area, should be strictly enforced.[3]

Key recommendations include:

Dedicated Equipment: Each area must have its own dedicated set of equipment, including

lab coats, gloves, safety glasses, pipettes, centrifuges, heat blocks, and heat sealers.[1][2][3]

Equipment should never be shared between the two areas.

Separate Facilities: Whenever possible, use separate sinks and water purification systems

for each area.[1][2]
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Reagent and Supply Management: All reagents and supplies should be stored in the pre-

amp area and moved to the post-amp area as needed.[2] Never move reagents or supplies

from the post-amp area back to the pre-amp area.

Regular Decontamination: Establish a routine daily and weekly cleaning schedule for both

areas using a 10% bleach solution.[1][2][3] Pay special attention to "hot spots" that are

frequently touched, such as door handles, and clean these daily.[2][3]

Q2: What is the recommended cleaning and maintenance schedule for an Infinium lab?

A2: A consistent cleaning and maintenance schedule is vital for optimal assay performance.
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Frequency Task Area Notes

Daily

Clean "hot spots"

(e.g., door handles,

pipette barrels,

centrifuge controls)

with 10% bleach

solution.[2][3]

Pre-amp & Post-amp

Allow bleach vapors to

fully dissipate before

starting any lab work

to prevent sample and

reagent degradation.

[2]

Power cycle

automated liquid

handling robots (if

applicable).

Post-amp

Check system fluid

levels in water

circulators.

Post-amp

Weekly

Thoroughly clean all

laboratory surfaces

and instruments with

10% bleach solution.

[1][2]

Pre-amp & Post-amp

Mop floors with 10%

bleach solution.[3]
Pre-amp & Post-amp

As Needed

Clean any items that

fall on the floor

immediately with a

10% bleach solution.

[2][3]

Pre-amp & Post-amp

Wear gloves when

handling any item that

has fallen on the floor.

[2][3]

Periodically

Calibrate pipettes

(annually

recommended).[4]

Pre-amp & Post-amp

Perform preventative

maintenance on major

equipment (e.g., iScan

scanner, liquid

Post-amp
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handling robots) as

recommended by the

manufacturer.[1]

II. Experimental Protocols & Workflows
The Infinium assay is a multi-day protocol involving several key stages. Below is a high-level

overview and a visualization of the workflow.

DNA Quantification
& Normalization

Whole-Genome
Amplification (Overnight)

Fragmentation Precipitation

Resuspension

Hybridization
(Overnight)

XStain (Single-Base
Extension & Staining) BeadChip Scanning

Click to download full resolution via product page

Infinium Assay 3-Day Workflow

Detailed Methodologies
1. DNA Quantification and Normalization (Day 1 - Pre-Amp)
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Objective: To accurately quantify genomic DNA and normalize the concentration for optimal

amplification.

Protocol:

Quantify double-stranded DNA using a fluorometric method such as Qubit or PicoGreen.

[5][6] UV spectrophotometry is not recommended as it does not accurately measure

double-stranded DNA.

Assess DNA purity using a spectrophotometer. Aim for a 260/280 ratio of 1.8-2.0 and a

260/230 ratio of approximately 2.0-2.2.[5]

Normalize the DNA concentration to a target of 50 ng/µL.[1] The total DNA input required

will depend on the specific Infinium BeadChip being used, typically ranging from 200 to

750 ng.[5]

2. Whole-Genome Amplification (Day 1 - Pre-Amp)

Objective: To isothermally amplify the normalized genomic DNA.

Protocol:

Prepare the amplification master mix according to the specific Infinium assay protocol.

Dispense the master mix into a 96-well plate.

Add the normalized DNA samples to the respective wells.

Seal the plate and incubate overnight according to the protocol's specified temperature

and duration.

3. Fragmentation (Day 2 - Post-Amp)

Objective: To enzymatically fragment the amplified DNA into smaller pieces for efficient

hybridization.

Protocol:
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Thaw the fragmentation reagents.

Add the fragmentation mix to each well of the amplification plate.

Seal the plate and incubate at 37°C for the time specified in the protocol.[1] This is an

endpoint fragmentation process.

4. Precipitation (Day 2 - Post-Amp)

Objective: To purify the fragmented DNA from the enzymatic reaction components.

Protocol:

Add the precipitation solution to each well.

Seal the plate, mix thoroughly, and incubate.

Centrifuge the plate to pellet the DNA. A blue pellet should be visible.

Carefully decant the supernatant immediately after centrifugation.[1]

Air-dry the pellet.

5. Resuspension (Day 2 - Post-Amp)

Objective: To resuspend the purified DNA pellet in the hybridization buffer.

Protocol:

Add the resuspension buffer (RA1) to each well.

Seal the plate and vortex until the pellet is fully dissolved.

Incubate as specified in the protocol.

6. Hybridization (Day 2-3 - Post-Amp)

Objective: To hybridize the fragmented DNA to the probes on the BeadChip.
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Protocol:

Denature the resuspended DNA samples at the recommended temperature.

Dispense the denatured DNA onto the appropriate sections of the BeadChip.

Assemble the BeadChip into the hybridization chamber.

Incubate in a hybridization oven overnight at the specified temperature and humidity.

7. XStain and Scanning (Day 3 - Post-Amp)

Objective: To perform single-base extension and fluorescently stain the hybridized DNA,

followed by imaging the BeadChip.

Protocol:

Wash the BeadChips to remove unhybridized and non-specifically bound DNA.

Perform the single-base extension and staining reactions using the XStain reagents in a

flow-through chamber.

Coat the BeadChip with the XC4 reagent and dry.

Scan the BeadChip using an Illumina iScan or HiScan system.

III. Troubleshooting Guides
This section addresses specific issues that may arise during the Infinium assay.

DNA Input and Quality
Q3: What are the DNA input requirements for the Infinium assay?

A3: The quality and quantity of the input DNA are critical for the success of the Infinium assay.
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Parameter Recommendation Notes

DNA Input Amount
200 - 750 ng (depending on

the BeadChip)[5]

For MethylationEPIC arrays, a

minimum of 250 ng is required,

with 500-1000 ng

recommended for optimal

results.[7]

DNA Concentration Target of 50 ng/µL[1] -

Quantification Method

Double-stranded DNA specific

fluorometric method (e.g.,

Qubit, PicoGreen)[5][6]

UV spectrophotometry is not

recommended for

quantification.

Purity (A260/280) 1.8 - 2.0[5][8]
Indicates freedom from protein

contamination.

Purity (A260/230) ~2.0 - 2.2[5][8]

Indicates freedom from

contaminants like salts and

solvents.

DNA Integrity

High molecular weight DNA is

preferred. The minimum

recommended fragment size is

2 kb.[9]

While there are no strict DNA

Integrity Number (DIN) cut-

offs, highly degraded DNA may

perform poorly.[9]

Buffer Composition

Low EDTA concentration (<1

mM) is recommended. Tris-HCl

or nuclease-free water are

suitable elution buffers.[8][9]

EDTA can inhibit enzymatic

reactions.

Q4: My DNA samples are from FFPE tissue. What special considerations are there?

A4: DNA from Formalin-Fixed Paraffin-Embedded (FFPE) tissues is often degraded and may

require special handling. Illumina offers the Infinium HD FFPE QC and DNA Restoration Kits.[9]

The QC kit uses a qPCR-based assay to determine if the DNA is suitable for restoration.[6] The

restoration kit can repair degraded DNA, making it amplifiable for the Infinium assay.[9]

Assay Failures and Low-Quality Data
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Q5: I don't see a blue pellet after the precipitation step. What should I do?

A5: This is a common issue with several potential causes.

No blue pellet observed
after centrifugation

Probable Cause:
Low DNA input or degraded DNA

Probable Cause:
Incomplete mixing of
precipitation solution

Probable Cause:
Missing PM1 or

2-propanol

Resolution:
Repeat the 'Amplify DNA' step.

Consider DNA quality assessment.

Resolution:
Invert the plate several times
to mix and centrifuge again.

Resolution:
Add the missing reagent,

invert to mix, and centrifuge again.

Click to download full resolution via product page

Troubleshooting: No Blue Pellet

Q6: The blue pellet did not dissolve after adding the resuspension buffer. What could be the

problem?

A6: Incomplete resuspension can be caused by a few factors:

Air bubbles: An air bubble at the bottom of the well can prevent the pellet from mixing with

the resuspension buffer (RA1). To resolve this, pulse centrifuge the plate to 280 x g to

remove the air bubble, then re-vortex the plate at 1800 rpm for 1 minute.[10]

Insufficient vortexing: The vortex speed may not be high enough. Check the vortexer's speed

setting and recalibrate if necessary. Re-vortex the plate at 1800 rpm for 1 minute.[10]

Insufficient incubation: The plate may not have incubated long enough for the pellet to

dissolve. Incubate the plate for an additional 30 minutes, ensuring the cover mat is properly
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seated to prevent evaporation.[10]

Q7: My sample call rates are low (<99%). How can I troubleshoot this?

A7: Low call rates can stem from issues with the sample, the assay processing, or data

analysis. A call rate above 99% is generally expected for high-quality human samples.[11][12]
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Symptom Probable Cause Troubleshooting Steps

Low call rates across most

samples

Systematic assay processing

issue (e.g., incorrect

temperatures, reagent

problems).

Review the GenomeStudio

Controls Dashboard for

sample-independent control

failures.[13] Check lab tracking

forms for any deviations from

the protocol.

Poor cluster separation.

In GenomeStudio, try

reclustering the SNPs on only

the high-quality samples.[11]

Incorrect GenCall score cutoff.

The default no-call threshold is

0.15. Adjusting this may impact

call rates, but should be done

with caution to avoid

compromising accuracy.[11]

[14]

Low call rates for a subset of

samples

Poor DNA quality of those

specific samples.

Review the 10% GC scores

and Log R Ratio deviation for

the affected samples in

GenomeStudio.[11][12]

Consider excluding these

samples from further analysis.

Cross-sample contamination.

In GenomeStudio, use the

Genome Viewer to check the B

Allele Frequency plot for more

than the expected three bands,

which can indicate

contamination.[15]

Large chromosomal

abnormalities (in the case of

tumor samples).

These can be biological

reasons for low call rates and

may not indicate a technical

failure.[11]
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IV. FAQs
Q8: What are the sample-independent and sample-dependent controls in the Infinium assay,

and how are they used for troubleshooting?

A8: The Infinium assay includes internal control probes on the BeadChip to monitor different

stages of the assay. These are visualized in the GenomeStudio Controls Dashboard and are

crucial for troubleshooting.[13]

Sample-Independent Controls: These controls assess the performance of the assay steps

that occur on the BeadChip itself, independent of the sample DNA. They include controls for

staining, extension, hybridization, and target removal.[13] Failure in these controls often

points to a problem with a specific reagent or a step in the post-amplification workflow.

Sample-Dependent Controls: These controls rely on the presence of sample DNA and

assess both the quality of the DNA and the overall assay performance. They include controls

for non-specific binding, non-polymorphic sites, and stringency.[13] Failures in these controls

can indicate issues with the input DNA quality or problems in the earlier stages of the assay,

such as amplification.

Q9: Can I reuse any of the reagents in the Infinium assay?

A9: In general, it is not recommended to reuse reagents to avoid contamination and ensure

optimal performance. However, diluted XC4 reagent can be reused up to six times over a two-

week period for a maximum of 24 BeadChips.[4] Always use fresh reagents for each batch of

plates and discard unused reagents according to your facility's standards.

Q10: What is the purpose of the XC4 reagent?

A10: XC4 is a coating agent applied to the BeadChip before scanning. It helps to protect the

BeadChip surface and is essential for proper imaging by the iScan or HiScan system. It is

important to ensure that the XC4 coating is evenly applied and that any excess is removed

from the underside of the BeadChip before scanning.

Q11: How should I store the RA1 reagent?
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A11: The RA1 reagent is used at two different points in the Infinium assay. Between uses, it

should be stored at -20°C.[1] It's important to handle RA1 with care and use appropriate

personal protective equipment as it contains formamide, which is a probable reproductive toxin.

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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